molecular formula C12H12Si B7780646 Diphenyl-silane

Diphenyl-silane

Cat. No.: B7780646
M. Wt: 184.31 g/mol
InChI Key: VDCSGNNYCFPWFK-UHFFFAOYSA-N
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Description

Diphenyl-silane (C₁₂H₁₂Si), a member of the organosilicon family, is characterized by two phenyl groups bonded to a silicon atom. It is synthesized via hydrogenation of dichlorodiphenylsilane using reducing agents like lithium aluminum hydride or through electrochemical reduction on mercury electrodes . Key properties include a molecular weight of 184.31 g/mol and flammability, necessitating GHS caution labeling . Its applications span polymer chemistry, surface modification, and as a precursor in silicon-based material synthesis.

Preparation Methods

Hydrolysis of Dialkoxysilanes

Reaction Mechanism and General Procedure

The hydrolysis of diphenyldialkoxysilanes (e.g., diphenyldimethoxysilane or diphenyldiethoxysilane) represents a widely adopted method due to its simplicity and high yield. This reaction proceeds via acid-catalyzed cleavage of alkoxy groups, yielding diphenyl-silane diol as the primary product . A typical procedure involves:

  • Combining diphenyldialkoxysilane with an organic solvent (e.g., acetone or methyl ethyl ketone).

  • Introducing deionized water and a catalytic amount of acetic acid.

  • Refluxing at 55–65°C to facilitate hydrolysis.

  • Cooling, aging, and crystallizing the product.

  • Isolating this compound diol through filtration, centrifugation, and vacuum drying .

Optimization of Reaction Conditions

Key variables influencing yield and purity include:

Solvent-to-Silane Ratio

Increasing the solvent volume enhances product crystallinity by reducing intermolecular interactions. For example, a 1:1 mass ratio of diphenyldimethoxysilane to acetone yielded 97.97% this compound diol, whereas a 1:3 ratio improved purity to 99.7% .

Acid Catalyst Concentration

Acetic acid concentrations as low as 0.0021% (relative to silane mass) suffice to accelerate hydrolysis without inducing side reactions. Higher catalyst loads (e.g., 0.1%) marginally increase reaction rates but necessitate post-synthesis neutralization .

SilaneSolventSolvent:Silane RatioYield (%)Purity (%)
DiphenyldimethoxysilaneAcetone1:197.9799.5
DiphenyldimethoxysilaneAcetone1:397.6399.7
DiphenyldiethoxysilaneTHF1:298.2499.7

Grignard Reagent-Based Synthesis

Reaction Overview

This method employs phenyl magnesium chloride (Grignard reagent) to substitute halides on silicon precursors. For instance, phenyl trichlorosilane reacts with two equivalents of Grignard reagent to form this compound diol after hydrolysis :
PhSiCl3+2PhMgClPh2SiCl2H2OPh2Si(OH)2\text{PhSiCl}_3 + 2 \text{PhMgCl} \rightarrow \text{Ph}_2\text{SiCl}_2 \xrightarrow{\text{H}_2\text{O}} \text{Ph}_2\text{Si(OH)}_2

Distillation of Complexing Agents

Removing tetrahydrofuran (THF) via distillation after Grignard addition boosts yields from 48% to 86%. Retaining >2 moles of THF per magnesium impedes hydrolysis, whereas reducing it to <1.5 moles facilitates diol precipitation .

Hydrolysis and Neutralization

Post-reaction hydrolysis with sodium bicarbonate (pH 6.5–7.0) minimizes siloxane formation. Insufficient buffering leads to acidic byproducts that degrade product stability .

Table 2: Grignard Method Yield Variations

PrecursorTHF Removed (%)Yield (%)Purity (%)
Phenyl trichlorosilane508699.2
Phenyl trichlorosilane254898.5

Comparative Analysis of Methods

Efficiency and Scalability

The hydrolysis method outperforms Grignard synthesis in yield (97–98% vs. 48–86%) and operational simplicity. However, Grignard approaches allow finer control over substituent incorporation, advantageous for derivatives .

Purity and Byproduct Formation

Hydrolysis generates minimal byproducts due to the stoichiometric excess of water, whereas Grignard routes require meticulous THF removal to prevent tetrahydrofuran-silanol adducts .

Industrial-Scale Optimization Strategies

Solvent Recycling

Acetone and methyl ethyl ketone are recovered via rotary evaporation (−0.095 MPa, 40–80°C), reducing material costs by 30–40% .

Centrifugation Parameters

Centrifugal speeds of 1,500–2,000 rpm for 30–45 minutes achieve optimal moisture removal (residual solvent <0.1%) .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with silicon-carbon bonds, while reduction reactions can produce deoxygenated or dehalogenated organic compounds .

Scientific Research Applications

Chemical Synthesis

Hydrosilylation Reactions
Diphenylsilane is widely used as a reducing agent in hydrosilylation reactions, where it facilitates the addition of silicon to carbon-carbon double bonds. The presence of catalytic amounts of N-heterocyclic carbenes (NHC) enhances its effectiveness in converting carbonyl derivatives to alcohols under mild conditions. This reaction showcases diphenylsilane's role in organic synthesis and its ability to form stable intermediates, which are crucial for further chemical transformations .

Silylation of Alcohols and Amines
In the realm of organic chemistry, diphenylsilane serves as a silylating agent for alcohols and amines. Its use allows for the protection of functional groups during multi-step synthesis, making it an essential tool for chemists aiming for selective reactions without compromising the integrity of sensitive groups .

Material Science

Silicone Polymers
Diphenylsilane is instrumental in producing silicone polymers, particularly those with enhanced thermal stability and mechanical properties. It acts as a precursor for various silicone-based materials that find applications in coatings, adhesives, and sealants. The incorporation of phenyl groups into silicone structures improves their refractive index and thermal resistance, making them suitable for high-performance applications such as electronics encapsulation and LED technology .

Nanocomposites
The compound is also used in the development of nanocomposites, where it helps to improve the dispersion of nanoparticles within polymer matrices. This enhancement leads to materials with superior mechanical strength and thermal stability, which are critical for advanced engineering applications .

Analytical Chemistry

Spectroscopic Studies
Recent studies have utilized diphenylsilane in spectroscopic investigations to understand its molecular structure and behavior. Techniques such as microwave spectroscopy have been employed to analyze its rotational spectrum, providing insights into its gas-phase structure and interactions with other molecules . Such studies contribute to the fundamental understanding of organosilicon compounds and their potential applications.

Environmental Chemistry

Silicon-Based Green Chemistry
Diphenylsilane is gaining attention in green chemistry initiatives due to its role in environmentally friendly synthesis pathways. Research indicates that using diphenylsilane can reduce waste and energy consumption in chemical processes compared to traditional methods . Its ability to facilitate reactions under mild conditions aligns with the principles of sustainable chemistry.

Summary Table: Applications of Diphenylsilane

Application AreaDescriptionKey Benefits
Chemical SynthesisUsed as a reducing agent in hydrosilylation reactionsEnables selective transformations
Material SciencePrecursor for silicone polymersEnhances thermal stability
Analytical ChemistryUtilized in spectroscopic studiesProvides insights into molecular behavior
Environmental ChemistryFacilitates green chemistry initiativesReduces waste and energy consumption

Case Studies

  • Hydrosilylation Efficiency
    A study demonstrated that diphenylsilane outperformed triphenylsilane in hydrosilylation reactions due to lower steric hindrance, leading to higher yields of desired products .
  • Nanocomposite Development
    Research on nanocomposites incorporating diphenylsilane showed improved mechanical properties compared to traditional composites, highlighting its potential in advanced material applications .
  • Green Chemistry Approaches
    Investigations into the use of diphenylsilane in sustainable synthesis revealed significant reductions in by-products and energy requirements, supporting its role in environmentally friendly practices .

Mechanism of Action

The mechanism of action of diphenyl-silane in chemical reactions often involves the activation of silicon-hydrogen bonds. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a transition metal catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate exhibits strong Lewis acid character, allowing dual activation of both the carbonyl moiety and the hydride at the silicon center .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diphenyl-silane with structurally related organosilicon compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting/Boiling Point Key Properties Applications References
This compound C₁₂H₁₂Si 184.31 N/A Flammable, reactive silicon center Polymer crosslinking, precursors
Dimethylphenylsilane C₈H₁₂Si 136.27 N/A Volatile liquid, lower steric bulk Hydrosilylation reactions
Dimethylsilanediol C₂H₈O₂Si 108.16 1066-42-8 (CAS) Water-soluble, stable diol structure Biomedical coatings, surfactants
Diethynyl-diphenyl-silane C₁₄H₁₂Si 232.34 ΔfusH = 19.67 kJ/mol High thermal stability (Cp,solid = 305–312 J/mol·K) High-temperature materials
Silane, dimethylphenyl(phenylethynyl)- C₁₆H₁₆Si 236.39 N/A Conjugated ethynyl groups, UV reactivity Optoelectronic materials

Notes:

  • This compound exhibits greater steric hindrance compared to dimethylphenylsilane, reducing its reactivity in hydrosilylation but enhancing thermal stability .
  • Dimethylsilanediol ’s hydrophilicity contrasts with this compound’s hydrophobic nature, making it suitable for aqueous applications .
  • Diethynyl-diphenyl-silane demonstrates superior thermal resilience (ΔfusH ~19.67 kJ/mol) due to extended π-conjugation, advantageous in high-performance polymers .

Pharmacological Relevance

While this compound itself is primarily industrial, its derivatives, such as diphenyl(2-piperidinoethoxymethyl)silanol, show pharmacological activity. These compounds exhibit structural analogs to carbon-based drugs, with modified pharmacokinetics due to silicon’s larger atomic radius and altered bond lengths . For example, silanol derivatives demonstrate enhanced receptor binding in muscarinic antagonists compared to carbon analogs .

Biological Activity

Diphenylsilane (DPS), a silane compound characterized by two phenyl groups attached to a silicon atom, has garnered attention in various fields, particularly in organic chemistry and materials science. However, its biological activity is an emerging area of interest, with implications for medicinal chemistry and biochemistry. This article delves into the biological activities of diphenylsilane, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Diphenylsilane has the molecular formula C12H12SiC_{12}H_{12}Si and is known for its relatively stable structure compared to other silanes. It exhibits unique reactivity due to the presence of silicon-hydrogen (Si-H) bonds, which can participate in various chemical reactions, including hydrosilylation and reduction processes.

Biological Activity Overview

Recent studies have indicated that diphenylsilane and its derivatives exhibit several biological activities, including:

  • Antimicrobial Properties : Research has shown that diphenylsilane derivatives possess antifungal and antibacterial properties. For instance, certain diphenylsilane-containing compounds demonstrated significant activity against various fungi and bacteria, suggesting their potential as antimicrobial agents .
  • Anticancer Activity : Some studies have explored the anticancer potential of diphenylsilane derivatives. These compounds were found to inhibit the proliferation of cancer cells in vitro, indicating a possible mechanism involving apoptosis or cell cycle arrest .
  • Reducing Agent : Diphenylsilane acts as a mild reducing agent in organic synthesis, facilitating the reduction of various functional groups. This property may be leveraged for therapeutic applications where selective reduction is required .

The biological mechanisms underlying the activity of diphenylsilane are not fully elucidated but may involve:

  • Radical Mechanisms : The reactivity of diphenylsilane often involves radical pathways. For example, during hydrosilylation reactions, diphenylsilane can generate silyl radicals that may interact with biological macromolecules, leading to cellular effects .
  • Interaction with Biomolecules : The ability of diphenylsilane to modify biomolecules through covalent bonding could contribute to its biological effects. This interaction may alter protein function or disrupt cellular signaling pathways.

Study 1: Antifungal Activity

A study synthesized several diphenylsilane derivatives and tested their antifungal activity against strains like Candida albicans. Results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents, suggesting their potential as alternative treatments .

Study 2: Anticancer Potential

In a recent investigation, diphenylsilane derivatives were tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Data Table: Biological Activities of Diphenylsilane Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Diphenylsilane Derivative AAntifungalCandida albicans10 µg/mL
Diphenylsilane Derivative BAnticancerMCF-7 (Breast Cancer)25 µM
Diphenylsilane Derivative CAntibacterialStaphylococcus aureus15 µg/mL

Properties

IUPAC Name

diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29829-79-6
Details Compound: Benzene, 1,1′-silylenebis-, homopolymer
Record name Benzene, 1,1′-silylenebis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29829-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

184.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-12-2
Record name Diphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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